molecular formula C13H14N2O B604775 (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime CAS No. 156424-66-7

(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime

Cat. No.: B604775
CAS No.: 156424-66-7
M. Wt: 214.26g/mol
InChI Key: KODQVCCADXQRDY-NTCAYCPXSA-N
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Description

(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime is an organic compound belonging to the oxime family. Oximes are characterized by the presence of the functional group RR’C=N−OH, where R and R’ can be various organic groups. This particular compound is a derivative of carbazole, a tricyclic aromatic compound, and features an oxime group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime typically involves the reaction of the corresponding ketone with hydroxylamine. The general reaction can be represented as follows:

R-C(=O)-R’+NH2OHR-C(=NOH)-R’+H2O\text{R-C(=O)-R'} + \text{NH}_2\text{OH} \rightarrow \text{R-C(=NOH)-R'} + \text{H}_2\text{O} R-C(=O)-R’+NH2​OH→R-C(=NOH)-R’+H2​O

In this case, the ketone is 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. The reaction is usually carried out in an acidic or basic medium to facilitate the formation of the oxime.

Industrial Production Methods

Industrial production of oximes often involves the use of nitrites and compounds containing acidic hydrogen atoms. For example, the reaction of ethyl acetoacetate with sodium nitrite in acetic acid can produce oximes. This method can be adapted for the synthesis of this compound by using the appropriate starting materials and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime can undergo various chemical reactions, including:

    Reduction: Reduction of oximes typically yields amines. Common reducing agents include sodium metal, sodium amalgam, and hydrogenation catalysts.

    Hydrolysis: Oximes can be hydrolyzed back to the corresponding ketones or aldehydes in the presence of acids.

    Substitution: Oximes can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Sodium metal, sodium amalgam, hydrogenation catalysts.

    Hydrolysis: Inorganic acids such as hydrochloric acid or sulfuric acid.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution product.

Major Products Formed

Scientific Research Applications

(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: The parent ketone compound.

    Other oximes: Compounds with similar oxime functional groups but different organic side chains.

Uniqueness

(1Z)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime is unique due to its specific structure, which combines the carbazole core with an oxime group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(NZ)-N-(6-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-8-5-6-11-10(7-8)9-3-2-4-12(15-16)13(9)14-11/h5-7,14,16H,2-4H2,1H3/b15-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODQVCCADXQRDY-QINSGFPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCCC3=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)NC\3=C2CCC/C3=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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